![molecular formula C17H10Cl2N2O4 B2829589 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide CAS No. 1023485-43-9](/img/structure/B2829589.png)
2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorprop is a white solid with a distinctive chlorophenol and ester odor. It has high thermal and chemical stability at room temperature .
Synthesis Analysis
The synthesis of 2-(2,4-dichlorophenoxy)propionic acid can be achieved through the esterification reaction of 2,4-dichlorophenol and propionic acid. The reaction occurs under basic conditions, with triethylamine or potassium carbonate often used as a catalyst .Molecular Structure Analysis
The molecular formula of Dichlorprop is C9H8Cl2O3 and it has a molecular weight of 235.06 .Chemical Reactions Analysis
Dichlorprop can be adsorbed by electrochemically generated aluminum hydroxides, which can be fabricated by anodic dissolution of sacrificial aluminum anode .Physical And Chemical Properties Analysis
Dichlorprop has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 335.78°C (rough estimate), and a flash point of 164.5°C. It is soluble in water at 829mg/L (25 ºC) and has a vapor pressure of 1.9E-05mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural elucidation of compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure through various spectroscopic techniques, highlighting its potential as an anticancer drug through molecular docking studies targeting the VEGFr receptor (Sharma et al., 2018).
Potential Pesticidal Applications
Research by Olszewska et al. (2009) on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide suggests potential applications as pesticides. This study provided new X-ray powder diffraction data for these compounds, further establishing their potential use in agricultural practices (Olszewska et al., 2009).
Antimicrobial Activity
The synthesis of novel thiazolidinone and acetidinone derivatives, including dichlorophenyl amino phenyl acetamide variants, has been explored for their antimicrobial properties. Mistry et al. (2009) synthesized such compounds and screened them for activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mistry et al., 2009).
Anticancer and Antitumor Activities
Compounds structurally related to this compound have been evaluated for their anticancer and antitumor activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against various cancer cell lines, illustrating the potential of these compounds in cancer research (Yurttaş et al., 2015).
Antioxidant Properties
Lelyukh et al. (2021) synthesized novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with 1,3,4-thia/oxadiazole moieties and evaluated them for antioxidant properties, demonstrating the potential of these compounds as efficient radical scavengers, comparable to ascorbic acid (Lelyukh et al., 2021).
Mecanismo De Acción
Safety and Hazards
Dichlorprop is an organic compound and its toxicity and irritancy should be noted. Contact with skin and eyes may cause irritation or injury. During operation and storage, direct contact should be avoided. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it. If accidental contact or inhalation occurs, seek medical attention immediately .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-5-6-13(12(19)7-9)25-8-14(22)20-21-15-16(23)10-3-1-2-4-11(10)17(15)24/h1-7H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFYSOXGPRDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)
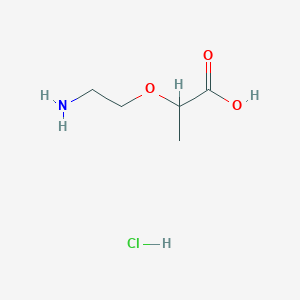

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)
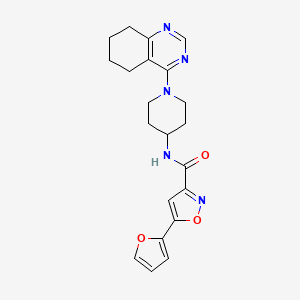
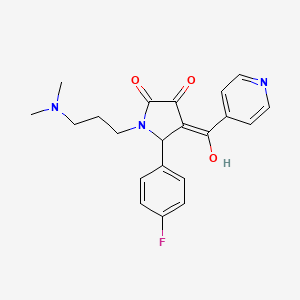

![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
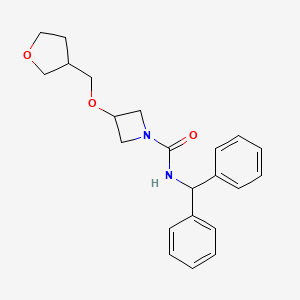
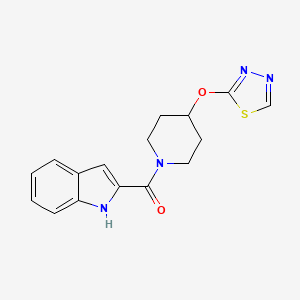
![2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile](/img/structure/B2829529.png)